molecular formula C6H5ClN2O B577671 3-Amino-6-chloropicolinaldehyde CAS No. 1206454-49-0

3-Amino-6-chloropicolinaldehyde

Cat. No. B577671
M. Wt: 156.569
InChI Key: HAHGVQYASHKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropicolinaldehyde consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .


Chemical Reactions Analysis

Amines, such as 3-Amino-6-chloropicolinaldehyde, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .


Physical And Chemical Properties Analysis

3-Amino-6-chloropicolinaldehyde has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 3-Amino-6-chloropicolinaldehyde is used in the synthesis of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

properties

IUPAC Name

3-amino-6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGVQYASHKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726677
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloropicolinaldehyde

CAS RN

1206454-49-0
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-amino-6-chloro-pyridin-2-yl)-methanol (998 mg, 4.0 mmol) is taken up in DCM and combined with MnO2 (697 mg, 8.0 mmol). After 24 h another 2 eq. MnO2 are added and the mixture is stirred for further 24 h at RT. Then the reaction mixture is filtered through Celite®, the solvent is removed and 3-amino-6-chloro-pyridine-2-carbaldehyde (HPLC-MS: tRet.=1.88 min, MS(M+H)+=157; method AFEC) is obtained.
Quantity
998 mg
Type
reactant
Reaction Step One
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solvent
Reaction Step Two
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697 mg
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catalyst
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Four

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